Gitoxoside

Na+/K+-ATPase Enzyme inhibition Cardiac glycoside pharmacology

Procure authentic Gitoxoside (CAS 4562-36-1) to study the distinct pharmacology of the C16-OH isomer. Unlike its C12-OH isomer Digoxin, Gitoxoside exhibits unique Na+/K+-ATPase isoform sensitivity and uncompetitive inhibition kinetics, making it an essential probe for cardiac glycoside research. It is also the official Digoxin EP Impurity B reference standard. Ensure purity ≥95% for valid, reproducible results in enzymatic assays and quality control applications.

Molecular Formula C41H64O14
Molecular Weight 780.9 g/mol
CAS No. 4562-36-1
Cat. No. B194528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGitoxoside
CAS4562-36-1
Synonyms16alpha-gitoxin
gitoxin
Molecular FormulaC41H64O14
Molecular Weight780.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O
InChIInChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3
InChIKeyLKRDZKPBAOKJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gitoxoside (Gitoxin, CAS 4562-36-1) Technical Baseline and Procurement Context


Gitoxoside (synonym Gitoxin) is a naturally occurring cardenolide glycoside derived primarily from Digitalis purpurea and Digitalis lanata [1]. Structurally, it is the 3β-O-tridigitoxoside of the aglycone gitoxigenin, with a molecular formula of C41H64O14 and a molecular weight of 780.9 g/mol [2]. This compound is a secondary glycoside obtained as a byproduct of digitoxin manufacture and is also recognized as Digoxin EP Impurity B in pharmaceutical reference standards [3][4]. Unlike its isomer digoxin—where the hydroxyl group resides at the C12 position—Gitoxoside features this hydroxyl group at the C16 position, a subtle yet critical structural difference that profoundly influences receptor binding kinetics, enzymatic inhibition profiles, and pharmacological behavior [5].

Why Substituting Gitoxoside (4562-36-1) with Other Cardiac Glycosides Introduces Scientific Risk


Interchanging Gitoxoside with in-class cardiac glycosides such as digoxin, digitoxin, or ouabain is scientifically invalid due to fundamental differences in enzymatic inhibition kinetics, isoform sensitivity profiles, and concentration-dependent therapeutic indices. While digoxin and gitoxin share the same molecular formula and differ only in the position of a single hydroxyl group (C12 vs. C16), this positional isomerism drives distinct uncompetitive inhibition kinetics on Na+/K+-ATPase and alters sensitivity across low- versus high-affinity enzyme isoforms [1]. Furthermore, compared to ouabain, gitoxin exhibits a narrower but more predictable range of positive inotropic concentrations, and when compared to its synthetic 16-epimer (16-epi-gitoxin), it demonstrates markedly different contractility-to-arrhythmia ratios [2][3]. Class-level assumptions regarding cardiac glycoside pharmacology therefore collapse when precise, context-dependent differentiation is required.

Gitoxoside (Gitoxin) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Na+/K+-ATPase Inhibition: Gitoxoside Demonstrates Consistently Greater Potency Than Digoxin Across Both Enzyme Isoforms

Gitoxoside (gitoxin) inhibited human erythrocyte membrane Na+/K+-ATPase with quantitatively greater potency than digoxin across both low-affinity and high-affinity isoforms. Specifically, the IC50 values for gitoxin were lower than those for digoxin in both concentration ranges, with the erythrocyte enzyme demonstrating heightened sensitivity to gitoxin at low inhibitor concentrations [1]. Both compounds operated via an uncompetitive mode of interaction, reducing Vmax and Km; however, gitoxin achieved stronger inhibition across the full biphasic dose-response curve [1].

Na+/K+-ATPase Enzyme inhibition Cardiac glycoside pharmacology

Therapeutic Range Comparison: Gitoxoside Exhibits a Narrower but More Predictable Inotropic Concentration Window Than Ouabain

In isolated guinea-pig heart preparations, 16α-gitoxin produced positive inotropic effects across a wider range of concentrations compared to gitoxin and ouabain, while simultaneously causing less pronounced rhythmic disturbances [1]. This comparative finding positions gitoxin as having a narrower inotropic concentration window relative to its 16α-epimer, but its profile relative to ouabain informs specific experimental design choices. The divergence in contractility-enhancing versus arrhythmia-producing activities was further modulated by extracellular potassium concentration, an effect demonstrated in spontaneously beating atria where gitoxin, ouabain, and 16-epi-gitoxin displayed dissociable therapeutic and toxic actions [2].

Positive inotropy Therapeutic index Isolated heart models

Semi-Synthetic 16-Epimer Comparison: Gitoxoside Serves as the Natural Baseline Against Which 16-Epi-Gitoxin's Improved Therapeutic Ratio Is Quantified

16-epi-gitoxin, a synthetic derivative of gitoxin, was developed precisely because the natural parent compound gitoxin demonstrated a narrower separation between therapeutic and toxic doses. Comparative pharmacological studies established that relative to gitoxin, 16-epi-gitoxin exhibits a greater difference between minimum and maximum positive inotropic doses, greater influence on myocardial contractility, and reduced effects on Purkinje pacemaker activity [1]. This research framework positions gitoxin as the essential natural reference standard for quantifying how C16 epimerization alters the therapeutic-toxic dissociation ratio.

Structure-activity relationship Epimerization Cardiotonic steroid optimization

Cytotoxicity Profile: Gitoxoside Demonstrates Sub-Micromolar to Low Micromolar IC50 Values Across Human Cancer Cell Lines

Gitoxin was evaluated in the sulforhodamine B (SRB) cytotoxicity assay against three human cancer cell lines: TK-10 (renal adenocarcinoma), MCF-7 (breast adenocarcinoma), and UACC-62 (melanoma). Gitoxin exhibited IC50 values ranging from 0.13 μM to 2.8 μM across these cell lines, with TK-10 renal adenocarcinoma cells showing the highest sensitivity . Morphological evaluation confirmed that cytotoxicity was mediated through apoptotic mechanisms . While digitoxin appears more potent in certain hematological malignancy contexts, gitoxin provides a distinct cytotoxicity fingerprint within the cardenolide class.

Cancer pharmacology Cytotoxicity screening Apoptosis induction

Chemical Identity as Natural Metabolite and Starting Material: Gitoxoside's Distinct Role in the Digitoxin-Digoxin Biosynthetic and Analytical Landscape

Gitoxoside (gitoxin) is a natural metabolite of digitoxin and serves as a key starting material for synthesizing gitoxin derivatives with cardiac glycoside activity [1][2]. It is officially recognized as Digoxin EP Impurity B in pharmacopeial monographs, requiring validated HPLC-MS/MS methods for its quantification in digoxin tablets [3]. In plant material, quantitative micro-HPLC has determined gitoxin content in Digitalis purpurea leaves at 0.1453 mg per 100 mg dry leaf powder, compared to 0.0820 mg for digitoxin in the same tissue [4]. This dual identity—natural metabolite and pharmaceutical impurity standard—is not shared by digoxin, digitoxin, or ouabain.

Natural product chemistry Reference standards Pharmaceutical impurities

Gitoxoside (4562-36-1): Validated Research and Industrial Application Scenarios


Na+/K+-ATPase Inhibitor Screening and Isoform Sensitivity Studies

Gitoxoside is optimally deployed in enzyme inhibition assays requiring a cardiac glycoside with documented higher potency than digoxin across both low- and high-affinity Na+/K+-ATPase isoforms [1]. The compound's uncompetitive inhibition kinetics—reducing both Vmax and Km—and cooperative binding characteristics (Hill coefficient 1 < n < 3) make it a valuable probe for investigating glycoside-enzyme interaction mechanisms and isoform-specific pharmacology in human erythrocyte or cerebral cortex membrane preparations [1].

Cardiotonic Steroid Structure-Activity Relationship (SAR) Research with C16 Modification Focus

Researchers investigating the functional consequences of C16 stereochemistry in cardenolides require authentic Gitoxoside as the natural baseline comparator. Studies have established that 16-epimerization (producing 16-epi-gitoxin) substantially widens the separation between minimum and maximum positive inotropic doses while reducing Purkinje pacemaker effects [2]. Gitoxoside procurement enables direct, experimentally controlled assessment of how C16 hydroxyl orientation modulates the therapeutic-toxic dissociation ratio in isolated cardiac tissue preparations [2][3].

Pharmaceutical Quality Control: Digoxin Impurity Profiling and Reference Standard Calibration

Gitoxoside (officially Digoxin EP Impurity B) is an essential reference material for pharmaceutical quality control laboratories performing HPLC or HPLC-MS/MS analysis of digoxin active pharmaceutical ingredients and finished dosage forms [4]. Validated methods for gitoxin quantification have been established with calibration linearity demonstrated from 0.02565-2.565 μg/mL (r=0.9993) and average recovery of 99.7% (RSD=2.2%) [4]. Procurement of high-purity Gitoxoside (>95%) is mandatory for meeting pharmacopeial impurity limit testing requirements [5].

Natural Product Chemistry: Digitalis Species Phytochemical Profiling

Natural product chemists investigating secondary metabolism in Digitalis purpurea or D. lanata require authentic Gitoxoside for accurate quantification of glycoside distribution patterns. Micro-HPLC studies have established that gitoxin content (0.1453 mg/100 mg dry leaf powder) exceeds digitoxin content (0.0820 mg/100 mg) by approximately 1.77-fold in D. purpurea leaves [6]. Gitoxoside serves as a key analytical standard for resolving tridigitoxoside mixtures in Digitalis extracts and for studying digitoxin-to-gitoxin metabolic conversion pathways [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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